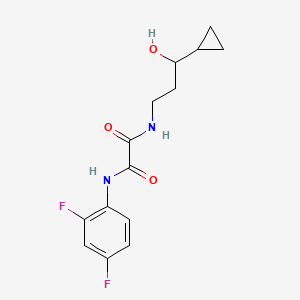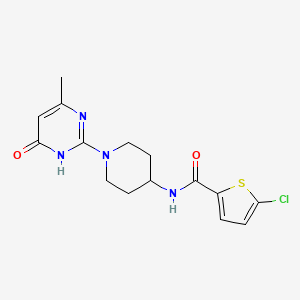
5-Chlor-N-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Das Boratom der Verbindung kann als essentieller Bestandteil bei der Entwicklung neuer Medikamentenkandidaten dienen. Durch die Kupplung mit verschiedenen Aryl- oder Heteroarylhalogeniden können Forscher Bibliotheken potenzieller Pharmazeutika erstellen. Diese Derivate können eine verbesserte Bioaktivität, Löslichkeit und pharmakokinetische Eigenschaften aufweisen.
Materialwissenschaft: Die SM-Kupplung wird häufig bei der Synthese von Funktionsmaterialien eingesetzt. Die Einarbeitung der Verbindung in konjugierte Polymere, Dendrimere oder andere organische Gerüste könnte zu neuartigen Materialien mit maßgeschneiderten elektronischen, optischen oder mechanischen Eigenschaften führen.
Agrochemikalien und Pestizide: Das borhaltige Fragment der Verbindung könnte in Agrochemikalien oder Pestizide integriert werden. Durch die Kupplung mit geeigneten Partnern könnten Forscher neue Herbizide, Fungizide oder Insektizide entwickeln.
Entzündungshemmende Aktivitäten
Obwohl nicht direkt mit der SM-Kupplung zusammenhängend, könnten die strukturellen Merkmale der Verbindung auf ihr biologisches Potenzial untersucht werden. Beispielsweise wurden Derivate von 5-Chlor-N-(4-(1-substituiert-5-(substituiertes Phenyl)-4,5-dihydro-1H-3-pyrazolyl)phenyl)-2-methoxy-benzamid synthetisiert und auf entzündungshemmende Aktivitäten getestet . Weitere Untersuchungen könnten zusätzliche pharmakologische Eigenschaften aufdecken.
Anti-HIV-Aktivität
Ein weiterer zu untersuchender Weg ist das Potenzial der Verbindung als Anti-HIV-Mittel. Einige Derivate, wie 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzol, wurden auf ihre Anti-HIV-Aktivität gegen HIV-1- und HIV-2-Stämme getestet . Die Untersuchung des Wirkmechanismus der Verbindung und die Optimierung ihrer Struktur könnten zu vielversprechenden antiviralen Wirkstoffen führen.
Wirkmechanismus
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
This compound is a highly potent and selective, direct FXa inhibitor . It inhibits FXa by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound affects the blood coagulation cascade. FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .
Pharmacokinetics
The compound has excellent in vivo antithrombotic activity and good oral bioavailability
Result of Action
The inhibition of FXa by this compound produces antithrombotic effects . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Biochemische Analyse
Biochemical Properties
This compound acts as an inhibitor of the blood coagulation factor Xa . It interacts with enzymes such as factor Xa and other biomolecules in the coagulation cascade, influencing the conversion of prothrombin to thrombin .
Cellular Effects
In the context of cellular processes, 5-chloro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide influences cell function by modulating the coagulation pathway . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as factor Xa . It inhibits the activity of this enzyme, leading to changes in the coagulation cascade and potentially affecting gene expression .
Metabolic Pathways
5-chloro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide is involved in the coagulation cascade, a complex metabolic pathway . It interacts with enzymes such as factor Xa and can influence metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-9-8-13(21)19-15(17-9)20-6-4-10(5-7-20)18-14(22)11-2-3-12(16)23-11/h2-3,8,10H,4-7H2,1H3,(H,18,22)(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEQMEXGBQVHKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

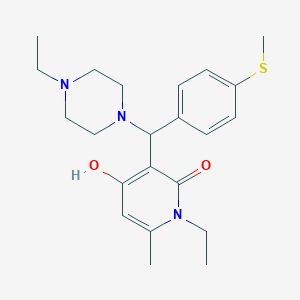
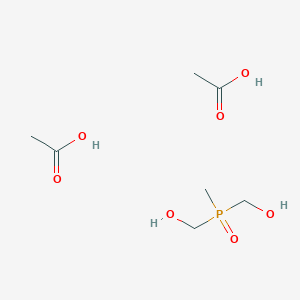
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2423158.png)
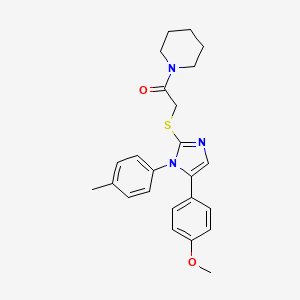
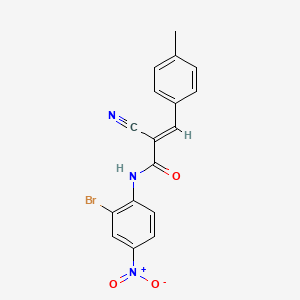
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2423162.png)
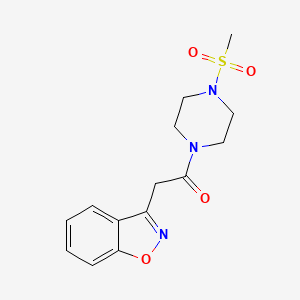
![2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2423170.png)
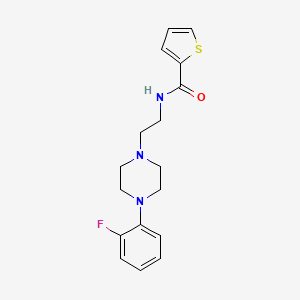
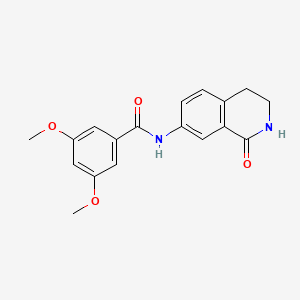
![3-(3-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423174.png)
